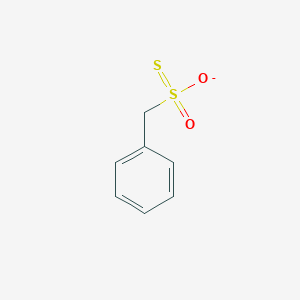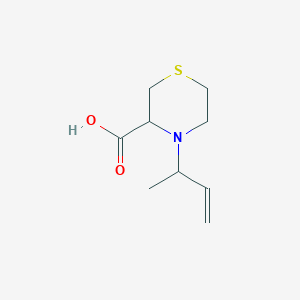![molecular formula C17H14OS B12849111 2-[3-(Benzyloxy)phenyl]thiophene](/img/structure/B12849111.png)
2-[3-(Benzyloxy)phenyl]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Benzyloxy)phenyl]thiophene is an organic compound with the molecular formula C17H14OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur This compound is notable for its unique structure, which includes a benzyloxy group attached to a phenyl ring, which is further connected to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzyloxy)phenyl]thiophene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Benzyloxy)phenyl]thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyloxy group can be reduced to a benzyl alcohol or further to a benzyl group.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol or benzyl group.
Substitution: Halogenated derivatives of the phenyl or thiophene ring.
Aplicaciones Científicas De Investigación
2-[3-(Benzyloxy)phenyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-[3-(Benzyloxy)phenyl]thiophene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. In materials science, the thiophene ring’s conjugated system allows for efficient electron transport, making it suitable for use in electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylthiophene: Lacks the benzyloxy group, resulting in different chemical properties and applications.
3-(Benzyloxy)thiophene: The benzyloxy group is directly attached to the thiophene ring, altering its reactivity.
2-(Benzyloxy)phenylthiophene: The position of the benzyloxy group on the phenyl ring can influence the compound’s electronic properties.
Uniqueness
This structural feature distinguishes it from other thiophene derivatives and makes it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C17H14OS |
|---|---|
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
2-(3-phenylmethoxyphenyl)thiophene |
InChI |
InChI=1S/C17H14OS/c1-2-6-14(7-3-1)13-18-16-9-4-8-15(12-16)17-10-5-11-19-17/h1-12H,13H2 |
Clave InChI |
MDHJTABHDZNQDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



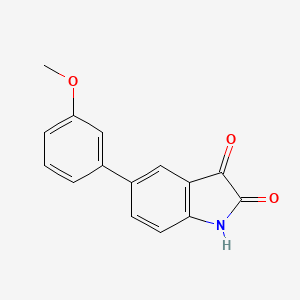
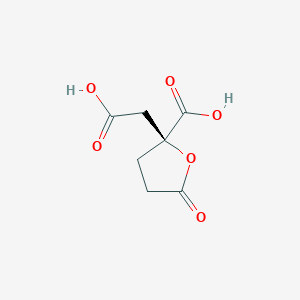
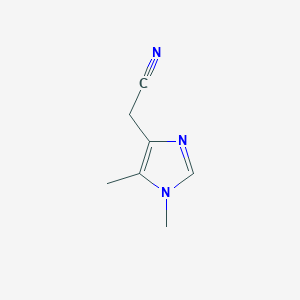
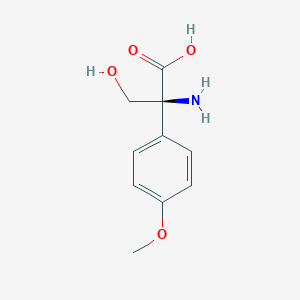
![Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B12849070.png)
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12849075.png)
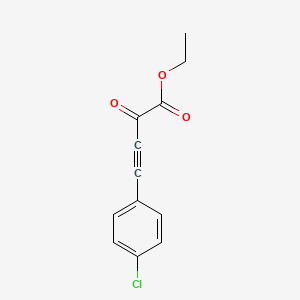
![3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine](/img/structure/B12849077.png)


